2,2',3,4,4',5',6-Heptabromodiphenyl ether

Catalog No.
S649780
CAS No.
207122-16-5
M.F
C12H3Br7O
M. Wt
722.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',3,4,4',5',6-Heptabromodiphenyl ether

CAS Number

207122-16-5

Product Name

2,2',3,4,4',5',6-Heptabromodiphenyl ether

IUPAC Name

1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene

Molecular Formula

C12H3Br7O

Molecular Weight

722.5 g/mol

InChI

InChI=1S/C12H3Br7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H

InChI Key

ILPSCQCLBHQUEM-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br

Synonyms

1,2,3,5-Tetrabromo-4-(2,4,5-tribromophenoxy)benzene; 2,2’,3,4,4’,5’,6-Heptabromodiphenyl Ether; PBDE 183;

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br

Historical Usage and Research:

Despite its discontinued use, BDE-183S remains a subject of scientific research due to its presence in the environment and potential for exposure. Research efforts focus on understanding its:

  • Environmental fate and distribution: Studies investigate how BDE-183S breaks down in the environment, its transport pathways, and its accumulation in different environmental compartments, such as soil, water, and sediment.
  • Bioaccumulation potential: Research examines how BDE-183S accumulates in organisms through the food chain, potentially reaching harmful levels in top predators.
  • Potential health effects: Studies investigate the potential for BDE-183S exposure to cause adverse health effects in humans and wildlife. This includes examining its potential to disrupt hormonal systems, impact development, or cause other health problems.

BDE-183S as a Reference Compound:

BDE-183S serves as a reference compound in various scientific studies related to brominated flame retardants (BFRs). Due to its well-characterized properties and availability, it is often used in:

  • Method development and validation: BDE-183S helps researchers develop and validate analytical methods for detecting and quantifying BFRs in environmental samples and biological tissues.
  • Toxicity studies: BDE-183S allows researchers to compare the potential toxicity of other BFRs and understand the mechanisms by which these chemicals might exert their effects.
  • Environmental monitoring: By measuring BDE-183S levels in the environment, researchers can track the persistence and spread of BFRs and assess their potential impact on ecosystems.

2,2',3,4,4',5',6-Heptabromodiphenyl ether is a member of the polybrominated diphenyl ethers (PBDEs) family, which are brominated flame retardants commonly used in various applications to reduce flammability. This specific compound has the molecular formula C12H3Br7OC_{12}H_3Br_7O and is characterized by seven bromine atoms attached to a diphenyl ether structure. Its chemical structure contributes to its physical properties, including a melting point of approximately -107.3 °C and a boiling point of 99.2 °C .

BDE-183 is considered a hazardous substance due to several factors:

  • Toxicity: Studies suggest potential developmental and neurotoxic effects in animals exposed to BDEs []. However, data on the specific toxicity of BDE-183 is limited.
  • Bioaccumulation: BDEs, including BDE-183, are known to bioaccumulate in the food chain, posing a potential threat to wildlife and human health through dietary exposure [].
  • Environmental persistence: BDEs are persistent organic pollutants (POPs), meaning they degrade slowly in the environment and can travel long distances through air and water currents [].

The chemical behavior of 2,2',3,4,4',5',6-Heptabromodiphenyl ether is influenced by its brominated nature. It can undergo various reactions typical of halogenated compounds, such as:

  • Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles under certain conditions.
  • Dehalogenation: This compound can lose bromine atoms through reactions with strong nucleophiles or under thermal conditions.
  • Oxidation: The presence of the oxygen atom allows for potential oxidation reactions, leading to the formation of various degradation products.

These reactions are crucial for understanding its environmental impact and biotransformation in biological systems.

Research indicates that 2,2',3,4,4',5',6-Heptabromodiphenyl ether exhibits various biological activities. It has been linked to endocrine disruption and potential neurotoxicity. Studies have shown that PBDEs can interfere with thyroid hormone levels and may affect reproductive health in animals. Additionally, 2,2',3,4,4',5',6-Heptabromodiphenyl ether has demonstrated cytotoxic effects on certain cell lines, suggesting a need for further investigation into its safety profile and long-term health effects .

Synthesis of 2,2',3,4,4',5',6-Heptabromodiphenyl ether typically involves:

  • Bromination of diphenyl ether: This is achieved through electrophilic aromatic substitution using bromine or brominating agents under controlled conditions to ensure selective bromination at the desired positions.
  • Purification: The crude product is purified using techniques such as column chromatography to isolate the desired heptabrominated compound.

The synthesis process must be carefully monitored due to the hazardous nature of the reagents involved.

2,2',3,4,4',5',6-Heptabromodiphenyl ether is primarily used as a flame retardant in various materials including:

  • Textiles: Incorporated into fabrics to enhance fire resistance.
  • Electronics: Used in circuit boards and other electronic components.
  • Building materials: Added to plastics and foams for improved fire safety.

Studies on 2,2',3,4,4',5',6-Heptabromodiphenyl ether have focused on its interactions with biological systems and environmental components. Key findings include:

  • Bioaccumulation: The compound tends to accumulate in living organisms due to its lipophilic nature.
  • Toxicokinetics: Research indicates that it can be metabolized into less brominated forms or other metabolites in biological systems.
  • Environmental persistence: It exhibits resistance to degradation in various environmental settings, raising concerns about long-term ecological impacts .

Several compounds share structural similarities with 2,2',3,4,4',5',6-Heptabromodiphenyl ether. Here are some notable examples:

Compound NameMolecular FormulaNumber of BrominesUnique Features
2,2',3,4,4',5-Hexabromodiphenyl EtherC12H5Br6O6Fewer bromines; potentially less toxic
2,3-Dibromodiphenyl EtherC12H8Br2O2Significantly lower bromination
1,1'-Biphenyl-2,2',3-triolC12H10O30Non-brominated; serves as a control compound

Each of these compounds has distinct properties and applications that differentiate them from 2,2',3,4,4',5',6-Heptabromodiphenyl ether. The unique arrangement of bromine atoms in the heptabrominated compound contributes significantly to its fire-retardant capabilities but also raises concerns regarding toxicity and environmental persistence.

XLogP3

8.3

LogP

8.27 (LogP)

UNII

6M82N9DXAI

MeSH Pharmacological Classification

Flame Retardants

Other CAS

207122-16-5

Wikipedia

2,2',3,4,4',5',6-heptabromodiphenyl ether

Biological Half Life

44.67 Days

Dates

Modify: 2023-08-15

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